Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate, also known as MFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MFCP is a piperidine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Mechanism of Action
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been shown to bind to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has also been shown to modulate the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been shown to have a range of biochemical and physiological effects. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been shown to have anxiolytic and anticonvulsant effects in animal models, which is consistent with its activity on the GABA-A receptor. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has also been shown to have analgesic effects, which is consistent with its ability to modulate the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has several advantages for use in lab experiments. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate is a relatively small molecule, which makes it easy to synthesize and purify. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate is also stable under a wide range of conditions, which makes it easy to handle and store. However, Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has some limitations for use in lab experiments. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has low solubility in water, which can make it difficult to administer in vivo. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate also has some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate. One direction is to further explore the potential applications of Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate as an analgesic agent. Another direction is to study the effects of Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate on other ion channels and receptors in the brain. Additionally, future research could focus on developing new synthesis methods for Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate that are more efficient and cost-effective. Overall, Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has significant potential for use in scientific research and is an area of active investigation in the scientific community.
Synthesis Methods
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to produce 5-fluoro-2-methylbenzoyl chloride. The resulting product is then reacted with piperidine-4-carboxylic acid to produce Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate. This synthesis method has been optimized to produce high yields of Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate with high purity.
Scientific Research Applications
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has been shown to have activity on the GABA-A receptor, which is a target for many drugs used in the treatment of anxiety and epilepsy. Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate has also been studied for its potential as a novel analgesic agent due to its ability to modulate the activity of voltage-gated sodium channels.
properties
IUPAC Name |
methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-10-3-4-12(16)9-13(10)17-15(20)18-7-5-11(6-8-18)14(19)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBORLNIDVAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate |
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